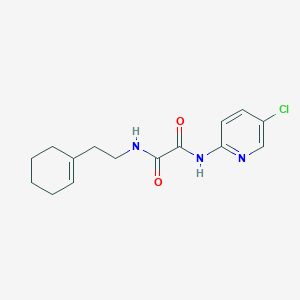
N1-(5-クロロピリジン-2-イル)-N2-(2-(シクロヘキセン-1-イル)エチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloropyridine moiety and a cyclohexene group linked through an oxalamide bridge
科学的研究の応用
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a nucleophilic substitution reaction to introduce the desired functional group.
Cyclohexene Derivative Preparation: The cyclohexene moiety is synthesized through a series of reactions, including hydrogenation and dehydrogenation processes.
Oxalamide Formation: The final step involves the coupling of the chloropyridine intermediate with the cyclohexene derivative using oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
作用機序
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclohexene group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
N1-(5-chloropyridin-2-yl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenylethyl group instead of a cyclohexene moiety.
N1-(5-bromopyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Bromine substitution instead of chlorine.
N1-(3-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide: Chlorine substitution at a different position on the pyridine ring.
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the presence of the cyclohexene moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-6-7-13(18-10-12)19-15(21)14(20)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDJQZYDXLHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)
![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)
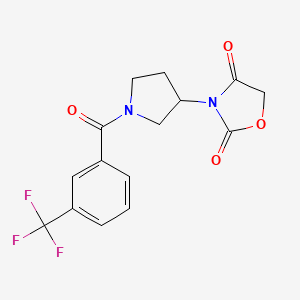
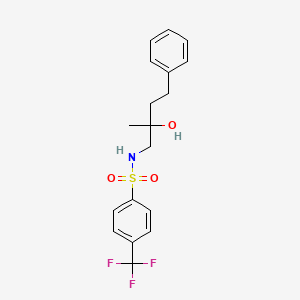
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)
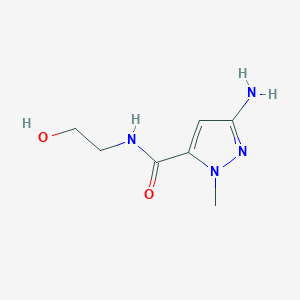
![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)
![(2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2499004.png)
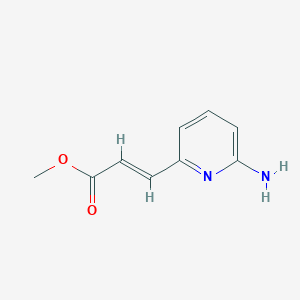

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2499007.png)
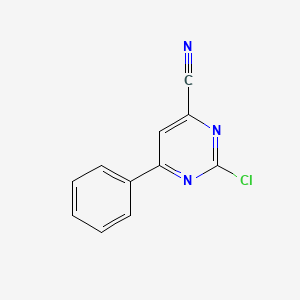
![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)
